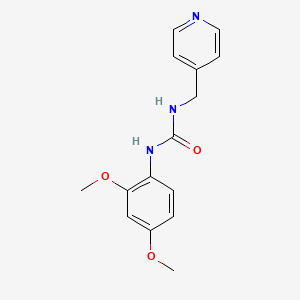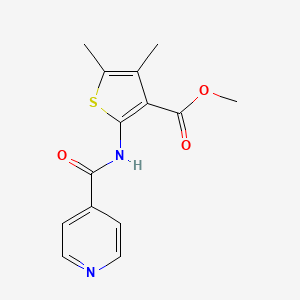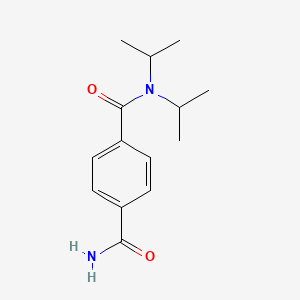![molecular formula C19H14N2O2S B5863893 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate, also known as MNPT, is a synthetic chemical compound that has shown potential in scientific research. MNPT belongs to the family of compounds known as naphthoylindoles, which are structurally similar to the psychoactive drug, THC. However, unlike THC, MNPT does not have any psychoactive effects and is being studied for its potential in various research applications.
Mechanism of Action
The exact mechanism of action of 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or proteins in cells. For example, this compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a protein involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase insulin sensitivity in diabetic mice. It has also been shown to decrease inflammation in various animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate. One area of research is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of these diseases.
Another area of research is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to decrease inflammation in animal models of these diseases.
Finally, this compound could be further studied for its potential as an anticancer agent. More research is needed to determine the exact mechanism of action of this compound and to optimize its efficacy in cancer treatment.
In conclusion, this compound is a synthetic chemical compound that has shown potential in various scientific research applications. It has been studied for its potential as a fluorescent probe, an anticancer agent, and a therapeutic agent for metabolic and inflammatory diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound represents a promising area of research in the field of medicinal chemistry.
Synthesis Methods
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate can be synthesized by reacting 1-methoxy-2-naphthoic acid with thionyl chloride to obtain 1-methoxy-2-naphthoyl chloride. This intermediate is then reacted with 4-aminophenyl thiocyanate to obtain this compound.
Scientific Research Applications
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate has been studied for its potential in various research applications. One area of research is its potential as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to proteins and emit fluorescence, which can be used to study protein-ligand interactions.
Another area of research is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)


![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)


![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)